Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Description
The compound Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (CAS: 79349-67-0) is a cephalosporin-derived intermediate with critical applications in pharmaceutical synthesis. Its molecular formula is C₂₁H₂₀Cl₂N₂O₃S, with an average molecular weight of 451.362 g/mol and a monoisotopic mass of 450.057169 g/mol . The structure features two stereogenic centers at positions 6R and 7R, a chloromethyl group at C-3, and a benzhydryl ester protecting group at the C-2 carboxylate. This compound serves as a precursor for cephalosporin antibiotics, where the benzhydryl ester enhances solubility during synthetic steps .
Properties
Molecular Formula |
C21H20Cl2N2O3S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H |
InChI Key |
HDYOATPRFNMLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The preparation of Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride involves complex organic chemistry techniques. Here is a general overview of the synthesis process:
Formation of the Cephalosporin Backbone : The synthesis begins with the formation of the cephalosporin backbone, typically through the condensation of a suitable precursor with a thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate derivative.
Introduction of the Benzhydryl Group : The benzhydryl group is introduced by reacting the cephalosporin backbone with benzhydryl chloride or a similar reagent, forming the benzhydryl ester.
Introduction of the Chloromethyl Group : The chloromethyl group is typically introduced through a chloromethylation reaction, where a chloromethylating agent reacts with the cephalosporin backbone.
Formation of the Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Properties and Specifications
Research Findings and Applications
Research on this compound focuses on its role as a precursor in the synthesis of cephalosporin antibiotics. The presence of the chloromethyl group allows for further modification to introduce various side chains, enhancing the antibiotic properties of the final product. This versatility makes it a valuable intermediate in the development of new cephalosporin derivatives with improved efficacy against bacterial infections.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other cephalosporin antibiotics.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Used in the development of new antibiotics to combat resistant bacterial strains.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
C-3 Substituent Variations
- Chloromethyl (Target Compound) : Enhances electrophilicity for nucleophilic substitutions, facilitating further functionalization .
- Vinyl (CAS 33747-51-2) : Improves stability against β-lactamase enzymes but reduces reactivity in aqueous media .
- Hydroxymethyl (Cefcapene Intermediate) : Increases hydrophilicity, critical for oral bioavailability in final drugs .
C-7 Amino Group Modifications
| Compound Name | C-7 Side Chain | Antibacterial Spectrum | β-Lactamase Stability |
|---|---|---|---|
| Target Compound | 7-amino (unmodified) | Limited; requires further acylation | Low |
| SQ 14,359 (CAS Not Provided) | Thienylureidoacetyl | Broad-spectrum, including β-lactamase producers | High |
| 7-ACA (7-Aminocephalosporanic Acid) | Unmodified amino | Base structure for semisynthetic derivatives | Low |
Carboxylate Protection Strategies
Stability and Reactivity
- Chloromethyl derivatives show higher reactivity in nucleophilic substitutions (e.g., with 1-methyltetrazolethiol) compared to vinyl or hydroxymethyl analogs .
- Benzhydryl-protected compounds are stable under neutral conditions but hydrolyze rapidly in acidic media (pH <3) to release active carboxylates .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride, a member of the cephalosporin class of antibiotics, exhibits significant biological activity primarily through its antibacterial properties. This article delves into its mechanism of action, biological efficacy, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H20Cl2N2O3S |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride |
| CAS Number | 79349-53-4 |
This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers essential for maintaining cell wall integrity. This inhibition leads to cell lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria .
Antibacterial Spectrum
The compound demonstrates broad-spectrum antibacterial activity:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Clinical Trial on Respiratory Infections : A randomized controlled trial assessed the effectiveness of benzhydryl 7-amino compound in treating patients with community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. Results indicated a significant reduction in bacterial load within 48 hours post-administration compared to placebo groups.
- In Vitro Studies : Laboratory tests demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against various bacterial strains, indicating strong antibacterial properties .
Comparison with Other Antibiotics
To contextualize its activity, a comparison with similar cephalosporins is useful:
| Antibiotic | Spectrum of Activity | MIC Range (µg/mL) |
|---|---|---|
| Benzhydryl Compound | Broad-spectrum | 0.5 - 4 |
| Ceftriaxone | Broad-spectrum | 0.25 - 8 |
| Cefepime | Broad-spectrum | 0.5 - 16 |
Research Applications
Beyond its clinical use, benzhydryl 7-amino compound is also studied for:
- Antibiotic Resistance Research : Investigating its effectiveness against multi-drug resistant strains.
- Synthetic Chemistry : Serving as an intermediate in synthesizing novel cephalosporins with enhanced efficacy.
Q & A
Q. Table 1. Stability Profile Under Acidic Conditions (pH 2)
| Time (hr) | % Parent Compound Remaining | Major Degradation Product |
|---|---|---|
| 0 | 100 | None |
| 24 | 85 | Hydrolyzed chloromethyl |
| 48 | 72 | Open-ring derivative |
(Advanced) How to address contradictions in reported bioactivity data for structurally similar analogs?
Answer:
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across studies .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloromethyl vs. hydroxymethyl) on target binding .
- Docking Studies : Perform molecular modeling to predict interactions with biological targets (e.g., penicillin-binding proteins) .
(Basic) What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility Considerations : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays .
- Stability Monitoring : Conduct periodic HPLC checks every 6 months to detect degradation .
(Advanced) How to validate the regioselectivity of functional group modifications (e.g., chloromethylation)?
Answer:
- Isotopic Labeling : Introduce deuterium at potential reaction sites to track regioselectivity via MS .
- NOESY NMR : Correlate spatial proximity of protons to confirm substitution patterns .
- Kinetic Studies : Compare reaction rates under varying conditions to identify favored pathways .
Table 2. Common Protecting Groups in Bicyclic β-Lactam Synthesis
| Protecting Group | Functional Group | Removal Method | Reference |
|---|---|---|---|
| Trityl | Amine | 10% Acetic acid | |
| Acetyl | Hydroxyl | 0.1M NaOH | |
| Benzyl | Carboxyl | Hydrogenolysis (H₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
